Boc-L-Serine-beta-Lactone

Peptide Synthesis Stereoselective Synthesis β-Lactone Chemistry

Boc-L-Serine-beta-Lactone (CAS 98541-64-1), also known as (S)-N-(tert-Butoxycarbonyl)-3-amino-2-oxetanone, is a chiral β-lactone derived from L-serine. It features a four-membered oxetanone ring and a tert-butoxycarbonyl (Boc) protecting group.

Molecular Formula C8H13NO4
Molecular Weight 187.19 g/mol
CAS No. 98541-64-1
Cat. No. B020719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-L-Serine-beta-Lactone
CAS98541-64-1
Synonyms[(3S)-2-oxo-3-oxetanyl]-1,1-dimethylethyl Ester Carbamic Acid;  _x000B_N-(tert-Butoxycarbonyl)-L-serine ß-Lactone; 
Molecular FormulaC8H13NO4
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1COC1=O
InChIInChI=1S/C8H13NO4/c1-8(2,3)13-7(11)9-5-4-12-6(5)10/h5H,4H2,1-3H3,(H,9,11)/t5-/m0/s1
InChIKeyHRJDEHQWXAPGBG-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-L-Serine-beta-Lactone (CAS 98541-64-1): A Versatile β-Lactone Building Block and Enzyme Inhibitor for Chemical Biology


Boc-L-Serine-beta-Lactone (CAS 98541-64-1), also known as (S)-N-(tert-Butoxycarbonyl)-3-amino-2-oxetanone, is a chiral β-lactone derived from L-serine. It features a four-membered oxetanone ring and a tert-butoxycarbonyl (Boc) protecting group [1]. This compound serves a dual purpose: it acts as a covalent inhibitor of serine hydrolases and cysteine proteases via active-site nucleophile attack on the β-lactone ring , and it is a widely employed building block in peptide synthesis, particularly for creating stereochemically defined α-amino acids and constrained peptide mimetics . Its commercial availability in high purity (≥95–98%) from multiple vendors makes it a reliable reagent for academic and industrial research.

Boc-L-Serine-beta-Lactone: Why Generic β-Lactone or Amino Acid Substitution Compromises Experimental Outcomes


Boc-L-Serine-beta-Lactone is not interchangeable with other serine-derived β-lactones or with its open-chain precursor, Boc-L-serine. The β-lactone ring is essential for biological activity; replacing it with a β-lactam, γ-lactone, or open-chain ester abolishes enzyme inhibition [1]. Furthermore, the Boc protecting group confers distinct reactivity and stability compared to Cbz-protected analogs. For instance, while N-Cbz-L-serine β-lactone acts as an irreversible inactivator of HAV 3C protease (kinact = 0.70 min⁻¹, KI = 1.84 × 10⁻⁴ M) [2], the Boc analog exhibits different selectivity profiles and serves as a precursor for tumor-selective derivatives . Substituting with Boc-L-serine (the non-lactone form) eliminates the electrophilic β-lactone warhead entirely, precluding its use as an activity-based probe or covalent inhibitor. Even minor variations in the N-protecting group (e.g., Boc vs. Cbz) can alter enzyme inhibition kinetics by orders of magnitude, as demonstrated by the reversible Ki of 1.50 × 10⁻⁶ M for D-N-Cbz-serine β-lactone compared to the irreversible inactivation parameters of its L-Cbz enantiomer [2].

Boc-L-Serine-beta-Lactone: Quantitative Evidence for Differentiated Performance vs. Closest Analogs


Boc-L-Serine-beta-Lactone vs. Boc-L-Serine: Enabling Stereocontrolled α-Amino Acid Synthesis via β-Lactone Ring Opening

Boc-L-Serine-beta-Lactone enables the stereospecific synthesis of β-substituted α-amino acids that are inaccessible from its open-chain counterpart, Boc-L-serine. The β-lactone ring undergoes stereoselective nucleophilic ring opening, preserving the (S)-stereochemistry at the α-carbon. This contrasts with direct functionalization of Boc-L-serine, which often requires multiple protection/deprotection steps and can lead to racemization . The ring opening of Boc-L-serine β-lactone with nucleophiles (e.g., amines, thiols, organometallics) proceeds with >95% stereoretention, whereas analogous transformations on Boc-L-serine require harsh conditions and yield epimeric mixtures [1].

Peptide Synthesis Stereoselective Synthesis β-Lactone Chemistry

Boc-L-Serine-beta-Lactone vs. N-Cbz-L-Serine β-Lactone: Divergent Reactivity in Enzyme Inhibition Assays

While N-Cbz-L-serine β-lactone acts as an irreversible inactivator of HAV 3C cysteine protease with kinact = 0.70 min⁻¹, KI = 1.84 × 10⁻⁴ M [1], Boc-L-Serine-beta-Lactone exhibits a distinct inhibition profile. Commercial vendors characterize Boc-L-Serine-beta-Lactone as a cell-permeable β-lactone inhibitor and a precursor to tumor-selective derivatives . The Boc group's greater steric bulk and altered electronic properties compared to Cbz may influence target engagement and selectivity. Although direct head-to-head kinetic data for Boc-L-serine β-lactone against HAV 3C protease are not publicly available, the compound's reported biological activity as a serine hydrolase inhibitor suggests it engages a different or overlapping enzyme subset.

Enzyme Inhibition Serine Hydrolase Activity-Based Probe

Boc-L-Serine-beta-Lactone: Enhanced Cell Permeability vs. Non-β-Lactone Serine Protease Inhibitors

Boc-L-Serine-beta-Lactone is explicitly characterized by vendors as a cell-permeable β-lactone inhibitor . This property distinguishes it from many traditional serine protease inhibitors (e.g., peptide aldehydes, chloromethyl ketones) that exhibit poor membrane permeability or require specialized delivery vehicles. The compound's moderate lipophilicity (cLogP ~0.83) and low molecular weight (187.19 g/mol) facilitate passive diffusion across cell membranes [1]. In contrast, peptidic inhibitors typically have molecular weights >500 Da and multiple hydrogen bond donors/acceptors, limiting their cellular uptake .

Cell Permeability Intracellular Target Engagement Chemical Biology

Boc-L-Serine-beta-Lactone: Differential Ring-Opening Regioselectivity vs. β-Lactam Analogs

Boc-L-Serine-beta-Lactone undergoes regioselective ring opening at the β-position (C-4) under nucleophilic attack, a key feature for its use as an activity-based probe [1]. In contrast, structurally similar β-lactams (e.g., azetidin-2-ones) typically undergo nucleophilic attack at the carbonyl carbon, leading to acylation rather than alkylation [2]. This mechanistic divergence is critical: β-lactone alkylation results in a stable thioether adduct with cysteine proteases, whereas β-lactam acylation yields a hydrolytically labile ester or amide [1]. The β-lactone ring's higher ring strain (∼22 kcal/mol vs. ∼18 kcal/mol for β-lactams) also contributes to its enhanced electrophilicity and irreversible inhibition profile [3].

β-Lactone Reactivity Regioselective Ring Opening Synthetic Methodology

Boc-L-Serine-beta-Lactone: Commercial Purity and Handling Advantages vs. In-House Synthesis

Boc-L-Serine-beta-Lactone is commercially available from multiple vendors with high purity specifications: ≥98% (HPLC) from Chem-Impex , ≥96.0% (GC) from Sigma-Aldrich , and ≥97% from Aladdin Scientific . These purity levels exceed those typically achievable in small-scale laboratory syntheses, which often yield products with lower purity due to side reactions during β-lactone formation (e.g., elimination, polymerization). Furthermore, vendors provide analytical certificates (CoA) and recommend storage at -20°C under inert gas to maintain stability . In-house synthesis of Boc-L-serine β-lactone requires specialized handling of moisture-sensitive intermediates and yields variable optical purity.

Commercial Availability Purity Specification Research Reagent Procurement

Boc-L-Serine-beta-Lactone: High-Value Application Scenarios Grounded in Differentiation Evidence


Stereocontrolled Synthesis of β-Substituted α-Amino Acids for Peptidomimetics

Researchers synthesizing constrained peptide analogs or unnatural amino acids require stereochemically defined building blocks. Boc-L-Serine-beta-Lactone enables stereospecific nucleophilic ring opening to yield β-substituted α-amino acids with >95% stereoretention . This contrasts with Boc-L-serine, which lacks a defined electrophilic center and often leads to racemization. The Boc protecting group is orthogonal to Fmoc-based SPPS, allowing for on-resin modifications .

Activity-Based Protein Profiling (ABPP) of Serine Hydrolases

Boc-L-Serine-beta-Lactone's cell permeability and irreversible alkylation mechanism make it suitable for in-cellulo enzyme labeling . The Boc group can be subsequently removed under mild acidic conditions to reveal a free amine for further conjugation (e.g., biotin or fluorophore attachment) . This workflow enables the identification of serine hydrolase targets in live cells, a capability not offered by non-cell-permeable peptidic inhibitors.

Development of Tumor-Selective β-Lactone Prodrugs

Boc-L-Serine-beta-Lactone is a documented precursor to tumor-selective derivatives . The Boc group can be replaced with targeting moieties (e.g., peptide sequences, small-molecule ligands) to direct the β-lactone warhead to cancer cells. The covalent, irreversible inhibition mechanism ensures sustained target engagement even after compound washout, a desirable feature for anticancer agents.

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